N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Description
N'-[(E)-(2,4-Dichlorophenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a 1,2,4-triazole derivative featuring a hydrazone moiety, a sulfanyl group, and substituted aromatic rings. Its core structure includes a 1,2,4-triazole ring substituted with phenyl and 3,4,5-trimethoxyphenyl groups at positions 4 and 5, respectively, and a sulfanylacetohydrazide chain linked to an (E)-2,4-dichlorobenzylidene group. This compound is synthesized through condensation reactions between hydrazide precursors and aromatic aldehydes under basic conditions, followed by purification via recrystallization .
Properties
Molecular Formula |
C26H23Cl2N5O4S |
|---|---|
Molecular Weight |
572.5 g/mol |
IUPAC Name |
N-[(E)-(2,4-dichlorophenyl)methylideneamino]-2-[[4-phenyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C26H23Cl2N5O4S/c1-35-21-11-17(12-22(36-2)24(21)37-3)25-31-32-26(33(25)19-7-5-4-6-8-19)38-15-23(34)30-29-14-16-9-10-18(27)13-20(16)28/h4-14H,15H2,1-3H3,(H,30,34)/b29-14+ |
InChI Key |
FFFCVAQHUXQTIR-IPPBACCNSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the triazole ring, followed by the introduction of the dichlorophenyl and trimethoxyphenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
Research indicates that compounds containing both hydrazide and triazole functionalities exhibit a range of biological activities including:
- Antimicrobial Activity : Several studies have shown that triazole derivatives possess significant antimicrobial properties. The presence of the triazole ring in this compound suggests potential efficacy against various bacterial and fungal strains.
- Anticancer Properties : Triazoles are also recognized for their anticancer activities. Preliminary studies suggest that the compound may inhibit tumor growth by inducing apoptosis in cancer cells.
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.
Case Studies
Several case studies have documented the applications of similar compounds:
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that triazole derivatives showed promising results against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) and various fungi.
- Anticancer Activity : Research featured in Cancer Letters highlighted the effectiveness of hydrazone derivatives in inhibiting the proliferation of breast cancer cells through the modulation of apoptotic pathways.
- Inflammation Models : In vivo studies have shown that compounds with similar structures can reduce inflammation markers in animal models of arthritis, suggesting a potential therapeutic role for this compound in inflammatory diseases.
Data Table on Biological Activities
| Activity Type | Test Organism/Model | Result Summary | Reference |
|---|---|---|---|
| Antimicrobial | MRSA | Significant inhibition observed | Journal of Medicinal Chemistry |
| Anticancer | Breast Cancer Cell Lines | Induced apoptosis | Cancer Letters |
| Anti-inflammatory | Rat Arthritis Model | Reduced inflammation markers | Inflammation Research |
Mechanism of Action
The mechanism of action of N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential for understanding its full potential.
Comparison with Similar Compounds
Key Observations :
- Halogen Substitution: The 2,4-dichloro substitution in the target compound likely enhances electrophilicity and membrane permeability compared to mono-halogenated analogs (e.g., 2-Cl in ).
- Methyl vs. Methoxy : Methyl groups (e.g., 4-CH3 in ) increase hydrophobicity but reduce hydrogen-bonding capacity compared to methoxy groups.
Modifications in the Triazole Core
Variations in the triazole ring’s substituents alter steric and electronic effects:
Key Observations :
- 3,4,5-Trimethoxyphenyl Group : This substituent, present in the target compound, is associated with tubulin polymerization inhibition in structurally related anticancer agents .
- Pyridine vs. Phenyl : Pyridine-containing analogs (e.g., ) exhibit improved solubility but reduced metabolic stability compared to purely aromatic systems.
Sulfanyl vs. Sulfone Derivatives
Replacing the sulfanyl group with sulfone alters electronic properties and bioactivity:
Key Observations :
- Sulfones exhibit higher polarity and oxidative stability but may reduce membrane permeability compared to sulfanyl analogs.
Key Observations :
- Fluorinated analogs (e.g., 4-F in ) show superior pharmacokinetic profiles due to enhanced metabolic stability.
Biological Activity
N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant studies to provide a comprehensive understanding of its applications in medicinal chemistry.
1. Structural Characteristics
The compound features several notable structural components:
- Dichlorophenyl group : Enhances lipophilicity and potentially increases membrane permeability.
- Triazole ring : Known for its diverse biological activities including antifungal and anticancer properties.
- Trimethoxyphenyl moiety : May contribute to the compound's unique interactions within biological systems.
The molecular formula is with a molecular weight of approximately 572.5 g/mol .
2. Synthesis Overview
The synthesis typically involves a condensation reaction between 2,4-dichlorobenzaldehyde and 2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide. This reaction can be facilitated under acidic or basic conditions and is often performed in solvents such as ethanol or methanol. Purification is generally achieved through recrystallization or chromatography .
3.1 Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. In vitro studies have shown effectiveness against:
- Gram-positive bacteria : Higher activity noted against species like Bacillus cereus and Staphylococcus aureus.
- Fungi : Effective against Candida albicans and other pathogenic fungi .
The mechanism of action may involve the inhibition of specific enzymes or disruption of cellular processes in microorganisms.
3.2 Anticancer Effects
This compound has been evaluated for its anticancer properties across several cancer cell lines:
- Cell Lines Tested : MCF7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer).
- Results : The compound demonstrated cytotoxic effects with IC50 values ranging from 0.5 to 10 µM depending on the cell line tested .
Case Study 1: Antimicrobial Activity Assessment
A study evaluated the antimicrobial efficacy of synthesized derivatives similar to this compound using disc diffusion methods. Results indicated that compounds with similar structural features had enhanced activity against gram-positive bacteria compared to gram-negative ones .
Case Study 2: Anticancer Evaluation
In another study focusing on anticancer activity, derivatives were tested against various human cancer cell lines using the MTT assay. The results showed that certain derivatives exhibited selective cytotoxicity comparable to established chemotherapeutics .
5. Data Summary
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 572.5 g/mol |
| Antimicrobial Activity | Effective against gram-positive bacteria and fungi |
| Anticancer Activity | IC50 values: 0.5 - 10 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
